molecular formula C24H21N3O4 B5552944 N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide

N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide

Cat. No.: B5552944
M. Wt: 415.4 g/mol
InChI Key: BDMAPCVXKVAYCZ-UHFFFAOYSA-N
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Description

N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide, commonly known as BF-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BF-1 belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Researchers have developed novel derivatives with structures incorporating elements similar to N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide. These compounds were synthesized through various chemical reactions, such as Claisen Schmidt condensation and Mannich’s reaction, and their structures were confirmed using spectroscopic methods. The pharmacological evaluations of these derivatives have included studies on antidepressant and antianxiety activities through behavioral tests in animal models (Kumar et al., 2017).

Alzheimer’s Disease Therapeutics

A significant area of research has been the synthesis of benzamide derivatives as potential therapeutic agents for Alzheimer’s disease. These studies involve the creation of compounds that inhibit enzymes associated with the disease's progression, such as butyrylcholinesterase. Molecular docking studies have been conducted to assess these compounds' potential therapeutic effects (Hussain et al., 2016).

Antiplasmodial Activities

The search for new antiplasmodial agents has led to the synthesis of acyl derivatives of furazanes tested against strains of Plasmodium falciparum. The activity of these compounds depends on the acyl moiety's nature, indicating a path for developing potential treatments for malaria (Hermann et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to determine its properties, potential uses, and safety profile. This could involve laboratory experiments, computational modeling, and possibly clinical trials if it’s a pharmaceutical compound .

Properties

IUPAC Name

N-[4-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c28-23(21-6-3-15-30-21)25-18-7-9-19(10-8-18)26-11-13-27(14-12-26)24(29)22-16-17-4-1-2-5-20(17)31-22/h1-10,15-16H,11-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMAPCVXKVAYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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